molecular formula C8H14O B1332180 Octahydropentalenol CAS No. 94247-94-6

Octahydropentalenol

Cat. No. B1332180
Key on ui cas rn: 94247-94-6
M. Wt: 126.2 g/mol
InChI Key: AOONMBCPMGBOBG-UHFFFAOYSA-N
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Patent
US04517202

Procedure details

A stirred solution of 6-[(E)-3-cyclohexyl-(mixture of 3α and 3β)-hydroxyprop-1-enyl]-3-[(E)-4-methoxycarbonylbutylidene]bicyclo[3,3,0]octan-2-one (6.7 mg), prepared as described in Example 8 and predominantly in the 6β-configuration, otherwise known as (±)-methyl(5E,13E)-(9S),[mixture of (15R) and (15S)]-6a-oxo-6,9-methano-15-cyclohexyl-15-hydroxy-16,17,18,19,20-pentanorprosta-5,13-dienoate, in tetrahydrofuran (0.5 ml) at -78° C. was treated dropwise with a solution of lithium tri-sec-butylborohydride in tetrahydrofuran (0.0196 ml; 1.0M). The stirred solution was allowed to warm to 0° during 2 hours and then it was stirred for a further period of 2 hours. Glacial acetic acid (0.15 ml) and water (0.2 ml) were then added to the mixture, which was then concentrated in vacuo. The resulting residue was dissolved in ethyl acetate (10 ml), washed with aqueous sodium bicarbonate solution (2M) and then with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulphate and concentrated in vacuo. The resulting oil was treated with a solution of sodium hydroxide in 50% v/v aqueous methanol (0.1 ml; 2.5N) and stirred for 150 minutes at 20° C. The mixture was then carefully concentrated in vacuo, and diluted with water (6 ml) and diethyl ether (3 ml). The aqueous phase was separated, acidified to pH 3 by treatment with hydrochloric acid (2N), and extracted with ethyl acetate (4×10 ml). The combined organic extracts were dried over sodium sulphate and concentrated in vacuo. The resulting residue was subjected to chromatography on a silica gel column, using a mixture of ethyl acetate, hexane and glacial acetic acid (50:50:1 by volume) as eluant, to give 3-[(E)-4-carboxybutylidene]-6-[(E)-3-cyclohexyl-(mixture of 3α and 3β)-hydroxyprop-1-enyl]-2-hydroxybicyclo[3,3,0]octane (3.6 mg), predominantly in the 6β,6α-configuration, otherwise known as (±)-(5E,13E)-(6aS,9S),[mixture of (15R) and (15S)]-6a,15-dihydroxy-6,9-methano-15-cyclohexyl-16,17,18,19,20-pentanorprosta-5,13-dienoic acid [NMR in deuterochloroform: multiplets at 5.5, 3.5, 2.7-0.7 p.p.m⟧
Quantity
6.7 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 15R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 15S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6a-oxo-6,9-methano-15-cyclohexyl-15-hydroxy-16,17,18,19,20-pentanorprosta-5,13-dienoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.15 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.5 mL
Type
solvent
Reaction Step Six
Quantity
0.0196 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
COC(CCC/C=[C:9]1/[C:10](=[O:17])[CH:11]2[CH:15]([CH2:16]/1)[CH2:14][CH2:13][CH2:12]2)=O.C([BH-](C(CC)C)C(CC)C)(CC)C.[Li+].C(O)(=O)C.O>O1CCCC1>[OH:17][CH:10]1[CH2:9][CH2:16][CH:15]2[CH:11]1[CH2:12][CH2:13][CH2:14]2 |f:1.2|

Inputs

Step One
Name
Quantity
6.7 mg
Type
reactant
Smiles
COC(=O)CCC\C=C/1\C(C2CCCC2C1)=O
Step Two
Name
( 15R )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 15S )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
6a-oxo-6,9-methano-15-cyclohexyl-15-hydroxy-16,17,18,19,20-pentanorprosta-5,13-dienoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.2 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[BH-](C(C)CC)C(C)CC.[Li+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.0196 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
it was stirred for a further period of 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° during 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in ethyl acetate (10 ml)
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate solution (2M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resulting oil was treated with a solution of sodium hydroxide in 50% v/v aqueous methanol (0.1 ml; 2.5N)
STIRRING
Type
STIRRING
Details
stirred for 150 minutes at 20° C
Duration
150 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then carefully concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water (6 ml) and diethyl ether (3 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate, hexane and glacial acetic acid (50:50:1 by volume) as eluant

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1C2CCCC2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 mg
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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